
2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide
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Overview
Description
2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are significant in various fields, including medical, industrial, and biological applications. This compound is characterized by its unique structure, which includes a nitro group and a phenalenone moiety, making it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide typically involves the reaction of 2-nitrobenzoic acid with 1-oxo-1H-phenalen-2-amine. The reaction is carried out under specific conditions, including the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-N-(1-oxo-1H-phenalen-2-YL)benzamide .
Scientific Research Applications
2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide involves its interaction with specific molecular targets. The nitro group and phenalenone moiety play crucial roles in its biological activity. For example, the compound may inhibit certain enzymes or interact with cellular components, leading to its observed effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 1-Oxo-1H-phenalen-2-yl derivatives
Uniqueness
2-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide is unique due to its specific structure, which includes both a nitro group and a phenalenone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
62051-75-6 |
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Molecular Formula |
C20H12N2O4 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-nitro-N-(1-oxophenalen-2-yl)benzamide |
InChI |
InChI=1S/C20H12N2O4/c23-19-15-9-4-6-12-5-3-7-13(18(12)15)11-16(19)21-20(24)14-8-1-2-10-17(14)22(25)26/h1-11H,(H,21,24) |
InChI Key |
JTMCXGFPKDOWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=CC=CC4=C3C(=CC=C4)C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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